Product packaging for Methyl 5-bromothiophene-2-carboxylate(Cat. No.:CAS No. 62224-19-5)

Methyl 5-bromothiophene-2-carboxylate

Cat. No.: B104149
CAS No.: 62224-19-5
M. Wt: 221.07 g/mol
InChI Key: QLWUHAQCKDHUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5) is a high-purity brominated thiophene derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 6 H 5 BrO 2 S and a molecular weight of 221.07 g/mol, is characterized as a white to light yellow crystalline solid with a melting point range of 60-64 °C . Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom allows for efficient palladium-catalyzed arylation to create biaryl structures for further exploration . Furthermore, this compound is a key precursor to a class of potent D-amino acid oxidase (DAO) inhibitors. Thiophene-based carboxylic acids have been identified as a novel scaffold for DAO inhibition, with structure-activity relationship (SAR) studies demonstrating that small halogen substituents, like bromine at the 5-position, significantly enhance inhibitory potency . DAO is a flavoenzyme of significant interest in neuroscience research, particularly in studying the pathophysiology of schizophrenia linked to NMDA receptor hypofunction . The product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO2S B104149 Methyl 5-bromothiophene-2-carboxylate CAS No. 62224-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWUHAQCKDHUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345588
Record name methyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-19-5
Record name methyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 5 Bromothiophene 2 Carboxylate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches for methyl 5-bromothiophene-2-carboxylate typically involve either the esterification of a pre-brominated thiophene (B33073) carboxylic acid or the bromination of a pre-formed thiophene-2-carboxylic acid ester.

Esterification of 5-Bromothiophene-2-carboxylic Acid

One of the most common and direct methods for synthesizing this compound is through the esterification of 5-bromothiophene-2-carboxylic acid. rsc.orgmdpi.com This reaction, known as Fischer esterification, involves the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification of 5-bromothiophene-2-carboxylic acid is typically carried out using methanol (B129727) as both the reagent and the solvent, with a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this transformation. rsc.orgoperachem.com The reaction generally requires heating to proceed at a reasonable rate. chemguide.co.uk

In a typical procedure, 5-bromothiophene-2-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. rsc.org The mixture is then heated under reflux for a specific period to drive the reaction towards the ester product. rsc.org The reaction is an equilibrium process, and using a large excess of methanol can help to shift the equilibrium towards the formation of the desired methyl ester. masterorganicchemistry.commasterorganicchemistry.com

Other esterification methods, such as the Steglich esterification, have also been reported for derivatives of 5-bromothiophene-2-carboxylic acid. This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, often in a solvent like dichloromethane (B109758) (DCM). mdpi.comnih.gov

Reagent/ConditionRoleTypical Implementation
5-Bromothiophene-2-carboxylic acidStarting MaterialThe substrate for esterification. rsc.org
Methanol (MeOH)Reagent & SolventReacts with the carboxylic acid to form the methyl ester; often used in excess. rsc.org
Sulfuric Acid (H₂SO₄)CatalystProtonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. rsc.orgmasterorganicchemistry.com
Heat (Reflux)Energy InputIncreases the reaction rate to achieve equilibrium faster. rsc.org
N,N'-dicyclohexylcarbodiimide (DCC)Coupling AgentUsed in Steglich esterification to activate the carboxylic acid. mdpi.comnih.gov
4-dimethylaminopyridine (DMAP)CatalystUsed in conjunction with DCC in Steglich esterification. mdpi.comnih.gov

The efficiency of the esterification reaction can be influenced by several parameters, and their optimization is crucial for maximizing the yield of this compound. Key parameters that can be adjusted include reaction time, temperature, and the concentrations of the catalyst and reagents. researchgate.net

For the Fischer esterification, a study reported refluxing a solution of 5-bromothiophene-2-carboxylic acid in methanol with concentrated sulfuric acid for 30 hours, achieving a high yield. rsc.org The prolonged reaction time ensures that the equilibrium is sufficiently shifted towards the product side. The temperature is typically maintained at the boiling point of the solvent (methanol). researchgate.net

The optimization of catalyst concentration is also important. While a sufficient amount of acid catalyst is necessary to achieve a reasonable reaction rate, excessive amounts can lead to side reactions or complicate the work-up procedure. researchgate.net The ratio of alcohol to carboxylic acid is another critical factor; using a large excess of the alcohol can significantly improve the conversion to the ester. masterorganicchemistry.comresearchgate.net

ParameterEffect on ReactionOptimized Condition Example
Reaction TimeLonger times can lead to higher conversion as the reaction approaches equilibrium.A reaction was refluxed for 30 hours to achieve a 99% yield. rsc.org
TemperatureHigher temperatures increase the reaction rate.The reaction is typically conducted at the reflux temperature of the alcohol. rsc.org
Catalyst ConcentrationAffects the rate of reaction.A catalytic amount of concentrated H₂SO₄ is generally sufficient. rsc.org
Reagent Ratio (Alcohol/Acid)A large excess of alcohol shifts the equilibrium towards the product.Methanol is often used as the solvent, ensuring a large excess. rsc.org

Bromination of Thiophene-2-carboxylic Acid Esters

An alternative strategy for the synthesis of this compound involves the direct bromination of a thiophene-2-carboxylic acid ester, such as methyl thiophene-2-carboxylate (B1233283). This approach requires careful control of the reaction conditions to achieve the desired regioselectivity.

The thiophene ring is susceptible to electrophilic substitution, and the position of bromination is directed by the existing substituent. The ester group at the 2-position is a deactivating group, which directs incoming electrophiles to the 5-position. This inherent regioselectivity makes the bromination of methyl thiophene-2-carboxylate a viable route to this compound. mdpi.commdpi.com

To achieve high regioselectivity, the reaction conditions must be carefully controlled. This includes the choice of brominating agent, solvent, and temperature. For instance, direct lithiation followed by bromination is a powerful strategy for achieving regioselective functionalization of the thiophene ring. mdpi.com

Various brominating agents can be employed for the bromination of thiophene derivatives. Elemental bromine (Br₂) is a common choice, often used in a suitable solvent like acetic acid. chemicalbook.comresearchgate.net However, the high reactivity of bromine can sometimes lead to over-bromination or other side reactions. beilstein-journals.org

N-bromosuccinimide (NBS) is a milder and more selective brominating agent that is frequently used for the bromination of electron-rich heterocycles like thiophene. researchgate.net The reaction with NBS is often carried out in a solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). rsc.org The use of NBS can offer better control over the reaction and may lead to higher yields of the desired mono-brominated product.

Brominating AgentDescriptionCommon Solvents
Bromine (Br₂)A highly reactive electrophilic brominating agent.Acetic Acid, Chloroform. mdpi.comchemicalbook.com
N-bromosuccinimide (NBS)A milder and more selective source of electrophilic bromine.Acetonitrile, Tetrahydrofuran (THF). rsc.org

Palladium-Catalyzed Carboxylation of Bromothiophenes

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carboxyl groups into aromatic and heteroaromatic systems. While the direct palladium-catalyzed carboxylation of 2-bromothiophene (B119243) to this compound is a plausible synthetic route, the literature more commonly describes the palladium-catalyzed methoxycarbonylation of various olefins and other substrates. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a source of carbon monoxide, often in the presence of an alcohol to form the corresponding ester.

In a related context, the palladium-catalyzed direct carbonylation of thiophenes to their corresponding carboxylic acids has been achieved using a Pd(OAc)₂ catalyst under a binary CO/CO₂ atmosphere. This method, however, focuses on the activation of C-H bonds rather than the carbonylation of a C-Br bond. The pressurized CO₂ was found to suppress the decomposition of the active palladium species, thereby enhancing catalyst stability and efficiency.

Further research into the direct palladium-catalyzed carboxylation of 2-bromothiophene could provide a more direct and efficient route to this compound, potentially avoiding the need for pre-functionalized starting materials.

Synthesis of Thiophene-Based Amide Derivatives

The conversion of the carboxylic acid or ester functionality of thiophene derivatives into amides is a fundamental transformation in organic synthesis, leading to a wide array of compounds with diverse applications.

Coupling of 5-Bromothiophene-2-carboxylic Acid with Amines

The synthesis of thiophene-based amide derivatives is frequently accomplished through the coupling of 5-Bromothiophene-2-carboxylic acid with a variety of primary and secondary amines. A common method involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of the desired amine.

One established protocol utilizes thionyl chloride (SOCl₂) to convert 5-Bromothiophene-2-carboxylic acid into the more reactive 5-bromothiophene-2-carbonyl chloride. This acid chloride is then reacted with an amine in the presence of a base, such as triethylamine (B128534) (TEA), to afford the corresponding amide. For instance, the reaction of 5-bromothiophene-2-carbonyl chloride with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one at 0 °C, followed by stirring at room temperature, yields the desired N-substituted thiophene carboxamide.

Reactant 1Reactant 2ReagentsProduct
5-Bromothiophene-2-carboxylic acidThionyl chloride-5-Bromothiophene-2-carbonyl chloride
5-Bromothiophene-2-carbonyl chloride4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneTriethylamine, DichloromethaneN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-bromothiophene-2-carboxamide

Amide Formation with Pyrazole (B372694) Derivatives

The synthesis of thiophene-based amides incorporating a pyrazole moiety has been explored through various catalytic approaches. These compounds are of interest due to their potential biological activities. The reaction of 5-Bromothiophene-2-carboxylic acid with substituted pyrazole amines can be facilitated by different methodologies to form the desired amide linkage.

For example, the coupling of 5-Bromothiophene-2-carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine has been investigated using titanium(IV) chloride (TiCl₄) in the presence of pyridine (B92270) as a base. While this specific method resulted in a low yield (12%), it demonstrates one possible route for the formation of these complex amides. Other coupling agents and reaction conditions are often explored to optimize the yield of such transformations. The resulting 5-bromo-N-(pyrazol-yl)thiophene-2-carboxamides can then serve as versatile intermediates for further functionalization, such as through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net

Reactant 1Reactant 2ReagentsYield
5-Bromothiophene-2-carboxylic acid3-methyl-1-phenyl-1H-pyrazol-5-amineTiCl₄, Pyridine, Xylene12%

Preparation of Hydrazide Derivatives

Hydrazides are valuable synthetic intermediates that can be further elaborated into a variety of heterocyclic compounds. The preparation of 5-bromothiophene-2-carbohydrazide (B1271680) from this compound is a straightforward and efficient process.

The synthesis involves the reaction of this compound with hydrazine (B178648) hydrate. Typically, the reaction is carried out in a suitable solvent, such as methanol, and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product, 5-bromothiophene-2-carbohydrazide, can be isolated by pouring the reaction mixture into ice-cold water, followed by filtration and drying of the resulting solid. This hydrazide can then be used as a key building block for the synthesis of more complex molecules, such as Schiff bases, by condensation with various aldehydes.

Reactant 1Reactant 2SolventReaction ConditionProduct
This compoundHydrazine HydrateMethanol60 °C5-Bromothiophene-2-carbohydrazide

Synthetic Preparation of Thienopyrrolidone Derivatives

The synthesis of thienopyrrolidone derivatives, which are fused heterocyclic systems containing a thiophene and a pyrrolidone ring, represents an important area of research in medicinal chemistry. While a direct synthesis from this compound is not prominently described, general strategies for the construction of thieno[3,2-c]pyrrolidone and related isomers often involve the elaboration of suitably substituted thiophene precursors.

These syntheses typically rely on the presence of functional groups on adjacent carbons of the thiophene ring that can be cyclized to form the pyrrolidone ring. For example, a thiophene bearing a carboxylic acid or ester at the 2-position and an amino or a protected amino group at the 3-position could be a key intermediate. The intramolecular amidation of such a substrate would lead to the formation of the thienopyrrolidone core.

Alternatively, palladium-catalyzed reactions can be employed to construct the fused ring system. For instance, the intramolecular Heck reaction of a thiophene derivative bearing an N-allylcarboxamide group could be a viable route. The development of a synthetic pathway to thienopyrrolidones from this compound would likely involve several steps to introduce the necessary functionality for the final cyclization.

Reactivity and Derivatization Strategies of Methyl 5 Bromothiophene 2 Carboxylate

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the selective formation of C-C bonds. For Methyl 5-bromothiophene-2-carboxylate, the bromine atom at the 5-position serves as an excellent handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.

This compound readily undergoes Suzuki-Miyaura coupling with a variety of arylboronic acids to furnish 5-arylthiophene-2-carboxylate derivatives. This transformation is highly efficient for creating biaryl structures, which are prevalent in many biologically active compounds and functional materials. The reaction demonstrates broad functional group tolerance, allowing for the coupling of arylboronic acids bearing both electron-donating and electron-withdrawing substituents. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been successfully coupled with different arylboronic acids to produce a range of 5-arylthiophene derivatives in moderate to good yields. harvard.edunih.gov

A study on the synthesis of thiophene-based derivatives via Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid esters, such as pentyl and phenethyl esters, with various arylboronic acids demonstrated the successful formation of the corresponding 5-arylthiophene-2-carboxylates. nih.gov This indicates a similar reactivity pattern for this compound.

Table 1: Examples of Suzuki-Miyaura Coupling Products from 5-Bromothiophene-2-carboxylic Acid Esters and Arylboronic Acids This table is illustrative of the types of products obtainable from Suzuki-Miyaura reactions of similar 5-bromothiophene-2-carboxylate esters.

EntryArylboronic AcidProduct
1Phenylboronic acidMethyl 5-phenylthiophene-2-carboxylate
24-Methylphenylboronic acidMethyl 5-(p-tolyl)thiophene-2-carboxylate
34-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
44-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)thiophene-2-carboxylate
53,4-Dichlorophenylboronic acidMethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate

The success of the Suzuki-Miyaura coupling of this compound hinges on the appropriate choice of catalyst, base, and solvent.

Palladium Catalysts: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for these transformations. nih.gov Other palladium complexes, including those with more specialized phosphine (B1218219) ligands, can also be utilized to enhance reactivity and yield.

Bases: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and yield.

Solvents: The solvent system plays a crucial role in the solubility of the reactants and catalyst, thereby affecting the reaction efficiency. A mixture of an organic solvent and water is often employed. For example, a 4:1 mixture of 1,4-dioxane (B91453) and water has been shown to be an effective solvent system, potentially due to the enhanced solubility of the arylboronic acid in the aqueous medium. nih.gov Toluene is another solvent that can be used, although it may result in lower yields compared to aqueous solvent mixtures. nih.gov

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylate Esters

ParameterConditionReference
CatalystTetrakis(triphenylphosphine)palladium(0) nih.gov
BaseSodium Carbonate (Na₂CO₃) nih.gov
Solvent1,4-Dioxane/Water (4:1) nih.gov
Temperature90 °C nih.gov

Microwave irradiation has emerged as a valuable tool to accelerate organic reactions. In the context of Suzuki-Miyaura coupling, microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields. The application of microwave-assisted synthesis has been reported for the Suzuki coupling of various aryl halides, including brominated heterocycles, with arylboronic acids. This technique provides a more energy-efficient and time-saving alternative to conventional heating methods. While specific studies on microwave-assisted Suzuki coupling of this compound are not extensively detailed, the general success of this methodology with similar substrates suggests its applicability.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net

This compound can serve as the aryl halide component in Sonogashira couplings, reacting with various terminal alkynes to produce 5-alkynylthiophene-2-carboxylates. These products are valuable intermediates for the synthesis of more complex molecules, including conjugated polymers and pharmaceuticals. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups.

Common catalytic systems for the Sonogashira reaction include a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI). The reaction is performed in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which also often serves as the solvent.

Table 3: General Conditions for Sonogashira Coupling Reactions

ComponentExample
Palladium CatalystPdCl₂(PPh₃)₂
Copper Co-catalystCuI
Base/SolventTriethylamine (Et₃N)
ReactantsThis compound, Terminal Alkyne

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally mild.

This compound is a suitable substrate for Stille coupling reactions. It can be coupled with various organostannanes, such as vinyl-, aryl-, and alkynylstannanes, to create new carbon-carbon bonds at the 5-position of the thiophene (B33073) ring. The main drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

The catalytic system for a Stille coupling typically consists of a palladium(0) source, such as Pd(PPh₃)₄. The reaction is usually carried out in a non-polar aprotic solvent like toluene, THF, or DMF at elevated temperatures.

Table 4: Key Components in a Stille Coupling Reaction

ComponentRoleExample
Palladium CatalystFacilitates the catalytic cyclePd(PPh₃)₄
OrganostannaneProvides the coupling partner(Vinyl)tributyltin, (Aryl)trimethyltin
Organic HalideSubstrateThis compound
SolventReaction mediumToluene, DMF

Suzuki-Miyaura Cross-Coupling

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 5-position of the thiophene ring is susceptible to replacement through various nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon bonds, enabling the synthesis of a wide array of more complex aryl- and heteroaryl-substituted thiophenes.

One of the most extensively used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the bromothiophene derivative with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, derivatives of this compound, such as pentyl and phenethyl esters, have been successfully coupled with various arylboronic acids. nih.gov These reactions typically employ a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and are often carried out at elevated temperatures. nih.gov The versatility of the Suzuki reaction allows for the introduction of a wide range of substituted aryl groups, leading to the creation of novel thiophene-based compounds with potential applications in medicinal chemistry. nih.gov

The general conditions for these transformations are summarized in the table below.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRef
Suzuki Cross-CouplingEster of 5-bromothiophene-2-carboxylic acid, Arylboronic acidPd(PPh₃)₄, Base5-Arylthiophene-2-carboxylate derivative nih.gov

Other cross-coupling reactions, such as Stille and Kumada couplings, are also applicable to halothiophenes, providing alternative routes for C-C bond formation. nih.govjcu.edu.au The reactivity of the C-Br bond in these reactions is fundamental to the utility of this compound as an intermediate in the synthesis of complex organic molecules. researchgate.net

Derivatization of the Carboxylic Acid Group

The methyl ester group in this compound can be readily modified. Typically, this involves either hydrolysis to the parent 5-bromothiophene-2-carboxylic acid followed by subsequent reactions, or direct conversion of the ester to other functional groups.

While the title compound is itself a methyl ester, the corresponding carboxylic acid, 5-bromothiophene-2-carboxylic acid, is a common precursor for synthesizing a variety of other esters. This process, known as esterification, allows for the introduction of different alkyl or aryl groups, which can modify the compound's physical and biological properties.

A common method for this transformation is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For example, reacting 5-bromothiophene-2-carboxylic acid with alcohols like amyl alcohol or 2-phenylethanol (B73330) under these conditions yields the corresponding pentyl or phenethyl esters in good yields. nih.gov Another standard laboratory method involves refluxing the carboxylic acid in an alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid. rsc.org

AlcoholCoupling Agent/CatalystSolventProductRef
Amyl alcoholDCC, DMAPDichloromethane (B109758) (DCM)Pentyl 5-bromothiophene-2-carboxylate nih.gov
2-PhenylethanolDCC, DMAPDichloromethane (DCM)Phenethyl 5-bromothiophene-2-carboxylate nih.gov
Methanol (B129727)H₂SO₄ (conc.)Methanol (MeOH)This compound rsc.org

The carboxylic acid group can be converted into an amide, a crucial functional group in many biologically active molecules. The synthesis of amides from 5-bromothiophene-2-carboxylic acid typically proceeds through an initial activation of the carboxyl group.

One approach involves converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). beilstein-journals.org The resulting highly reactive 5-bromothiophene-2-carbonyl chloride can then be treated with ammonia (B1221849) or a primary/secondary amine to form the desired amide. beilstein-journals.org Alternatively, direct amidation methods can be employed. For instance, the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been achieved from the parent carboxylic acid using titanium tetrachloride (TiCl₄) and pyridine (B92270).

Amine SourceReagentsProduct TypeRef
Ammonia1. SOCl₂ 2. NH₃5-Bromothiophene-2-carboxamide beilstein-journals.org
4-methylpyridin-2-amineTiCl₄, PyridineN-(4-methylpyridin-2-yl) derivative

The formation of a peptide bond is a specific type of amidation reaction that is central to the synthesis of peptides and proteins. To conjugate 5-bromothiophene-2-carboxylic acid to a peptide (or a single amino acid), the carboxyl group must first be activated to facilitate reaction with the amine group of the amino acid under mild conditions that prevent racemization. youtube.com

A variety of modern peptide coupling reagents are used for this activation. These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile. bachem.com Common activating agents include carbodiimides like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt). bachem.com More advanced uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are also highly effective and are used in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). researchgate.net The use of HBTU/DIPEA has been specifically noted as a method for peptide conjugation with 5-bromothiophene-2-carboxylic acid.

Activating Agent(s)BaseGeneral ProductRef
HBTUDIPEA5-Bromothiophene-2-carboxamide derivative
HATUN-Methylmorpholine (NMM)5-Bromothiophene-2-carboxamide derivative researchgate.net
DCC, HOBtN/A or Tertiary Base5-Bromothiophene-2-carboxamide derivative bachem.com

Oxidation and Reduction Reactions

The thiophene ring and its substituents can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: The sulfur atom in the thiophene ring can be oxidized, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The oxidation can lead to the formation of a thiophene S-oxide (sulfoxide) or, upon further oxidation, a thiophene S,S-dioxide (sulfone). rsc.orgresearchgate.net These oxidized species are no longer aromatic and behave as reactive dienes. For 2,5-disubstituted thiophenes, such as this compound, cycloaddition reactions of the intermediate sulfoxide (B87167) are less favorable, making it easier to isolate the corresponding sulfone. rsc.org

Reduction: The thiophene ring can be reduced under various conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or palladium sulfide, can reduce the thiophene ring to form the corresponding saturated tetrahydrothiophene (B86538) (also known as a thiophane). studysmarter.co.ukresearchgate.net This reaction proceeds via consecutive steps, first forming the saturated ring, which may then undergo further decomposition under harsher conditions. researchgate.net It has also been noted that during catalytic reduction of acylthiophenes, hydrogenolysis of a C-Br bond can occur simultaneously. acs.org

A more drastic reduction can be achieved using Raney nickel, which leads to reductive desulfurization. wikipedia.org This process removes the sulfur atom entirely from the ring, cleaving the C-S bonds and saturating the remaining carbon chain. For this compound, this would result in a substituted hexane (B92381) derivative. wikipedia.org

Reaction TypeReagents/CatalystKey TransformationRef
Oxidationm-CPBAThiophene → Thiophene S,S-dioxide (Sulfone) rsc.org
Catalytic HydrogenationH₂, Pd/C or PdSThiophene ring → Tetrahydrothiophene ring studysmarter.co.ukresearchgate.net
Reductive DesulfurizationRaney NickelThiophene ring → Saturated alkyl chain wikipedia.org

Spectroscopic and Analytical Characterization Techniques for Methyl 5 Bromothiophene 2 Carboxylate and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Methyl 5-bromothiophene-2-carboxylate, high-resolution mass spectrometry (HRMS) provides a precise mass measurement. The calculated exact mass for the molecular ion [M]⁺ of C₆H₅⁷⁹BrO₂S is 219.9194 amu. Experimental findings from HRMS analyses show a molecular ion peak at m/z = 219.9190, which is in excellent agreement with the calculated value, confirming the elemental formula. nih.gov

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals characteristic fragment ions at m/z values of 191 and 189, corresponding to the loss of a methoxy (B1213986) radical (-•OCH₃) from the two bromine isotopes of the molecular ion. nih.gov Another significant fragment is often observed at m/z 110. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. While specific, published methods are proprietary to individual laboratories, a general approach for a compound of this nature involves reverse-phase chromatography.

A typical setup would utilize a C18 stationary phase column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector, set at a wavelength where the thiophene (B33073) chromophore exhibits strong absorbance. This method effectively separates the target compound from starting materials, by-products, and other impurities. Commercial suppliers often report purities exceeding 98.0%, typically determined by gas chromatography (GC), a similar chromatographic principle.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A strong, sharp absorption band is observed at approximately 1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The aromatic C-H stretching of the thiophene ring is indicated by a band around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group appears at about 2950 cm⁻¹. Vibrations corresponding to the C=C bonds within the thiophene ring are found in the 1540-1450 cm⁻¹ region. The C-O single bond stretches of the ester are visible as strong bands between 1250 cm⁻¹ and 1050 cm⁻¹. Finally, the presence of the carbon-bromine bond is confirmed by an absorption band at approximately 650 cm⁻¹.

Vibrational ModeApproximate Wavenumber (ν, cm⁻¹)
Aromatic C-H Stretch~3100
Aliphatic C-H Stretch~2950
Ester C=O Stretch~1710
Aromatic C=C Stretch~1540, ~1450
Ester C-O Stretch~1250, ~1050
C-Br Stretch~650

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) within a pure sample. This data is compared against the theoretical values calculated from the molecular formula (C₆H₅BrO₂S) to support the compound's identity and purity.

The theoretical elemental composition for this compound is:

Carbon (C): 32.59%

Hydrogen (H): 2.28%

Experimental results from elemental analysis are expected to be in close agreement with these calculated values, typically within a ±0.4% margin, thus verifying the empirical and molecular formula of the synthesized compound.

ElementCalculated (%)Found (%)
Carbon (C)32.59~32.60
Hydrogen (H)2.28~2.29

Scaffold for Novel Therapeutic Agents

The structure of this compound is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. nih.gov The bromine atom at the 5-position is particularly useful as it allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of new carbon-carbon bonds. nih.gov This enables the introduction of diverse aryl groups, leading to the creation of extensive libraries of novel compounds.

Researchers have utilized 5-bromothiophene-2-carboxylic acid, the immediate precursor, to create thiophene carboxamide scaffolds for the development of new anticancer agents. nih.gov Similarly, this compound has been the starting material for the synthesis of inhibitors targeting ricin, a highly potent toxin. nih.gov The synthesis process typically involves a Suzuki coupling reaction with an appropriate aryl boronic acid, followed by hydrolysis of the ester to yield the corresponding carboxylic acid, which can be further modified. nih.gov

Antibacterial Activity

Derivatives of the 5-bromothiophene-2-carboxylate scaffold have shown significant antibacterial properties, particularly against pathogenic bacteria such as Salmonella Typhi. nih.gov The presence of the bromine atom is considered to be a key factor, potentially enhancing the compound's ability to permeate bacterial membranes compared to non-halogenated versions.

One study focused on synthesizing a series of 2-ethylhexyl 5-arylthiophene-2-carboxylates from a 2-ethylhexyl 5-bromothiophene-2-carboxylate precursor. These compounds were tested against extensively drug-resistant (XDR) Salmonella Typhi. The research found that several of the synthesized analogs displayed promising in vitro antibacterial activity. nih.gov

CompoundTarget OrganismMIC Value
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateXDR Salmonella Typhi3.125 mg/mL

This table presents the Minimum Inhibitory Concentration (MIC) value for a notable derivative, indicating its potent antibacterial action. nih.gov

A primary mechanism for the antibacterial action of these thiophene derivatives is the inhibition of essential bacterial enzymes. Molecular docking studies have been conducted to investigate the interaction between these compounds and key enzymes in Salmonella Typhi. The bacterial enzyme Dihydrofolate Reductase (DHFR) has been identified as a target. nih.gov DHFR is crucial for the synthesis of folate, which is necessary for DNA synthesis and repair in bacteria. By binding to and inhibiting this enzyme, the compounds disrupt these vital cellular processes, leading to a bacteriostatic or bactericidal effect. nih.gov

In addition to enzyme inhibition, another proposed mechanism of antibacterial action for derivatives of 5-bromothiophene-2-carboxylic acid is the disruption of bacterial cell membrane integrity. The structural characteristics of these compounds, influenced by the thiophene ring and the halogen substituent, may allow them to intercalate into the lipid bilayer of the bacterial membrane. This interaction can compromise the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. The bromine atom is thought to enhance this activity by improving the molecule's ability to pass through the cell membrane.

Spasmolytic Effects

Derivatives synthesized from 5-bromothiophene-2-carboxylic acid have demonstrated potent spasmolytic (antispasmodic) activity. researchgate.nettubitak.gov.trnih.gov In one study, researchers synthesized a series of novel thiophene-based compounds through Suzuki cross-coupling reactions and evaluated their effects on high-K+ induced contractions in isolated rat duodenum preparations. tubitak.gov.trnih.gov

The results showed that several of the synthesized esters, including derivatives of phenethyl 5-bromothiophene-2-carboxylate, exhibited excellent spasmolytic effects, causing complete relaxation of the induced contractions. researchgate.nettubitak.gov.tr The compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate was identified as being particularly potent. researchgate.nettubitak.gov.trsciprofiles.com

Compound IDSubstituent GroupEC₅₀ Value (µM)
10d 3,4-dichlorophenyl1.26
10b 4-chlorophenyl2.13
10e 4-fluorophenyl2.89
10c 4-methoxyphenyl3.14

This table displays the half-maximal effective concentration (EC₅₀) values for several phenethyl 5-arylthiophene-2-carboxylate derivatives, highlighting their spasmolytic potency. tubitak.gov.trnih.gov

Anti-inflammatory Activities

The thiophene nucleus is a well-established scaffold in the development of compounds with anti-inflammatory properties. nih.gov Thiophene-based molecules have been recognized for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The general biological profile of thiophenes suggests that derivatives of this compound could also possess anti-inflammatory characteristics. nih.gov

Antifungal Properties

The versatility of the 5-bromothiophene scaffold extends to the development of antifungal agents. tandfonline.comsci-hub.se Researchers have synthesized and screened 5-bromothiophene-based compounds, such as 3,4-dihydropyrimidin-2-(1H)-(thi)ones, for their antifungal activity. tandfonline.comresearchgate.net Studies have reported that some of these derivatives exhibit good activity against fungal strains, indicating that this chemical class is a promising area for the discovery of new antifungal therapies. tandfonline.comresearchgate.net

Antitumor Research

The thiophene scaffold is a component of various structures investigated for antitumor properties. Research has explored the synthesis of 2-amino-3-methylcarboxylate thiophene derivatives with long alkyl chains at the C-5 position, which have demonstrated significant anti-proliferative activity in the mid-nanomolar range and have shown 500- to 1000-fold selectivity for tumor cells. researchgate.net These compounds were particularly effective against T-lymphoma, prostate, kidney, and hepatoma tumor cell lines. researchgate.net While this highlights the potential of the C-5 substituted thiophene core, specific examples directly synthesized from this compound were not detailed in the reviewed literature. Another study focused on 5-bromo-7-azaindolin-2-one derivatives, which showed potent antitumor activity, with some compounds being more effective than the established drug Sunitinib against selected cancer cell lines. nih.gov

Diabetes Mellitus Research

In the field of diabetes research, derivatives of 5-bromothiophene-2-carboxylic acid have been explored for their potential as α-amylase inhibitors. A series of novel hybrid indole–thiazolidinedione–triazole derivatives were synthesized and evaluated for their in-vitro inhibitory activity against porcine pancreatic α-amylase. The target compounds exhibited α-amylase inhibition with IC50 values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM, which is comparable to the standard drug acarbose (B1664774) (0.68 ± 0.02 μM).

Antiallergic and Anticonvulsant Applications

The thiophene nucleus is a key feature in many compounds with central nervous system activity. In anticonvulsant research, hybrid molecules combining pyrrolidine-2,5-dione and thiophene rings have been synthesized and evaluated. nih.gov One notable compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed potent anticonvulsant activity in various seizure models, with an efficacy higher than the reference drugs valproic acid and ethosuximide (B1671622) in certain tests. nih.gov Its mechanism is believed to involve moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Although the thiophene moiety is crucial for this activity, the specific synthetic pathway from this compound was not the focus of the study. Direct synthesis of antiallergic agents from this specific precursor is not extensively documented in the available research.

HIV/AIDS and Antitubercular Inhibitor Research

The versatility of the thiophene scaffold is evident in its application in infectious disease research.

HIV/AIDS Research: Thiophene-containing compounds have been investigated as potential inhibitors of HIV-1 protease. One study focused on replacing the aniline (B41778) moiety in a lead compound with various heterocycles, including thiophene. elsevierpure.com This led to the development of a thiophene derivative, (S)-3-(2-tertbutyl-4-hydroxymethyl-5-methyl-phenylsulfanyl)-4-hydroxy-6- isopropyl-6-(2-thiophen-3-yl-ethyl)-5,6-dihydro-pyran-2-one, which demonstrated a superior combination of high potency, low toxicity, and favorable bioavailability. elsevierpure.com This compound also showed excellent efficacy against mutant HIV protease and resistant viral strains. elsevierpure.com

Antitubercular Research: In the search for new treatments for tuberculosis, benzo[b]thiophene-2-carboxylic acid derivatives have been studied for their efficacy against Mycobacterium tuberculosis. nih.gov These compounds, which can be conceptually derived from a thiophene core, were tested against active and dormant mycobacteria, with some derivatives showing significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.60 μg/mL against dormant strains. nih.gov Molecular docking studies suggest these compounds may act by inhibiting the DprE1 enzyme. nih.gov Another area of research involves 5-nitro-2-thiophene carboxaldehyde, which showed antitubercular activity at a minimum inhibitory concentration of 50µg/ml in a Microplate Alamar Blue Assay. researchgate.net

BACE1 Inhibitors

The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in research for Alzheimer's disease. While various heterocyclic scaffolds are being explored as potential BACE1 inhibitors, the direct application of this compound in the synthesis of such inhibitors is not prominently featured in the reviewed scientific literature. Research in this area has tended to focus on other core structures, such as isophthalic acid derivatives. sci-hub.se

Antidepressant Research

Numerous chemical scaffolds are under investigation for the development of new antidepressant medications. Benzo[b]thiophene derivatives have been synthesized and tested, with some showing affinity for both the serotonin (B10506) transporter (SERT) and the 5-HT7 receptor. unav.edu One such compound demonstrated antidepressant effects in animal models after both acute and chronic administration, suggesting potential for a rapid onset of action. unav.edu However, the reviewed literature does not provide specific examples of antidepressant compounds synthesized directly from this compound.

Inhibition of D-Amino Acid Oxidase (DAO)

This compound is a key starting material for a new class of D-Amino Acid Oxidase (DAO) inhibitors. nih.gov DAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor, and its inhibition is a therapeutic strategy being explored for schizophrenia. nih.govnii.ac.jp Structure-activity relationship (SAR) studies on thiophene-2-carboxylic acids have shown that small substituents on the thiophene ring are well-tolerated. nih.govnih.gov For instance, 4,5-disubstituted analogs were identified as the most potent DAO inhibitors within this series. nih.gov The synthesis often involves reactions like the Sonogashira coupling starting from this compound to introduce various substituents. nii.ac.jp

Applications in Medicinal Chemistry and Biological Research

Applications in Diamine Oxidase (DAO) Inhibition

Methyl 5-bromothiophene-2-carboxylate is a member of the thiophene (B33073) carboxylic acid class of compounds, which have been identified as inhibitors of D-amino acid oxidase (DAO). DAO is a flavoenzyme responsible for the oxidation of D-amino acids. nih.gov In the brain, DAO metabolizes D-serine, a co-agonist of NMDA receptors. nih.gov Elevated DAO activity is associated with decreased D-serine levels, a phenomenon observed in patients with schizophrenia. nih.gov Consequently, the development of DAO inhibitors is a significant area of medicinal chemistry research. nih.gov

Structure-activity relationship (SAR) studies on a series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have elucidated key structural features for potent DAO inhibition. nih.gov These studies reveal that the carboxylic acid group, or a bioisostere, is crucial for activity, as it interacts with Tyr228 and Arg283 residues in the active site of DAO, which are responsible for recognizing the carboxylate group of the enzyme's natural D-amino acid substrates. nih.gov

For thiophene-2-carboxylic acid analogs, the presence of small substituents on the thiophene ring is generally well-tolerated. nih.gov However, replacing the carboxylic acid at the 2-position with bioisosteres like tetrazole or boronic acid leads to a complete loss of inhibitory potency. nih.gov

In the case of the isomeric thiophene-3-carboxylic acids, substitutions at the 5-position have a significant impact on inhibitory activity. For instance, the introduction of a chloro or methyl group at the 5-position substantially improves potency compared to the unsubstituted parent compound. nih.gov Notably, 5-chlorothiophene-3-carboxylic acid was identified as a particularly potent inhibitor with an IC50 value of 0.04 µM. nih.gov Conversely, the 2,5-dichloro analog demonstrated much weaker inhibitory activity. nih.gov

Interactive Table: SAR of Thiophene Carboxylic Acid Derivatives as DAO Inhibitors nih.gov

Compound ScaffoldSubstitutionInhibitory Potency (IC50 in µM)Key Finding
Thiophene-3-carboxylic acidNone (Parent)WeakerBaseline activity
Thiophene-3-carboxylic acid5-chloro0.04Substantially improved potency
Thiophene-3-carboxylic acid5-methylImprovedImproved potency
Thiophene-3-carboxylic acid2,5-dichloroWeakerReduced potency

The molecular mechanism of DAO inhibition by thiophene carboxylic acids involves key interactions within the enzyme's active site. A fundamental requirement for nearly all DAO inhibitors is a carboxylic acid or a bioisostere that can interact with the Tyr228 and Arg283 residues. nih.gov These residues are critical for binding the carboxylate group of D-amino acid substrates. nih.gov

Furthermore, the aromatic nature of the thiophene ring plays a significant role in inhibitory activity. nih.gov This is attributed to the ability of the aromatic ring to form a π-π stacking interaction with the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

Crystal structures of human DAO in complex with potent thiophene carboxylic acid inhibitors have provided detailed insights into the binding mode. nih.gov These studies revealed that the Tyr224 residue is tightly stacked with the thiophene ring of the inhibitors. nih.gov This interaction is so significant that it leads to the disappearance of a secondary pocket that is observed with other classes of DAO inhibitors. nih.gov

Applications in Materials Science and Polymer Chemistry

Monomer for Electroconductive Polymers

Thiophene-based polymers are a significant class of conducting polymers due to their stable and highly conductive doped state. cmu.edu While direct polymerization of Methyl 5-bromothiophene-2-carboxylate is not extensively documented in readily available literature, its parent compound, 5-bromothiophene-2-carboxylic acid, and its derivatives are utilized in creating more complex thiophene-based monomers. These monomers can then be polymerized to form electroconductive materials. The presence of the ester group can influence the solubility and processability of the resulting polymers, which are crucial properties for their application in electronic devices.

The general approach to synthesizing polythiophenes involves the polymerization of 2,5-dihalogenated thiophenes. cmu.edu In this context, this compound could potentially undergo polymerization through various coupling reactions, after suitable modification, to yield a polythiophene derivative. The electrical conductivity of such polymers is highly dependent on the regularity of the polymer chain and the nature of the substituent groups. For instance, the introduction of different functional groups can modulate the electronic properties and the solid-state packing of the polymer chains, which in turn affects their conductivity.

Table 1: Comparison of Conductivity in different Polythiophene Derivatives

PolymerConductivity (S/cm)Dopant
Poly(3,4-dioxyethylene thiophene)2.3FeCl₃
Poly(3-hexylthiophene)15NOPF₆

Optoelectronics and Conductivity-Based Sensors

Thiophene-based materials are widely used in the field of optoelectronics, particularly in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. nih.gov The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor used. Derivatives of 5-bromothiophene-2-carboxylic acid are employed as building blocks to synthesize more complex molecules with tailored electronic and optical properties for these applications. nih.govmdpi.com

The ester functionality in this compound can be a site for further chemical modification to attach different functional groups, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This is a critical aspect in designing materials for OPVs to ensure efficient charge separation and transport. Similarly, for OFETs, the molecular structure influences the charge carrier mobility.

In the realm of conductivity-based sensors, the interaction of an analyte with the surface of a thiophene-based polymer can induce a change in its conductivity. This change can be measured and correlated to the concentration of the analyte. The functional groups on the thiophene (B33073) ring can be designed to have specific interactions with target analytes, enhancing the selectivity and sensitivity of the sensor.

Table 2: Performance of OFETs with different Thiophene-based Polymers

PolymerMobility (cm²/Vs)On/Off Ratio
Poly(3-hexylthiophene)0.110⁶
PDVT-1010.5>10⁶

Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in a wide range of industries. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. nih.govupb.ro Thiophene derivatives are often used as either the diazo component or the coupling component to produce azo dyes with a variety of colors and properties. researchgate.net

While direct use of this compound in azo dye synthesis is not prominently featured in the reviewed literature, its derivatives, particularly aminothiophenes, are key precursors. nih.gov The general synthetic route would involve the conversion of the bromo- or carboxylate- group into an amino group, followed by diazotization and coupling with a suitable aromatic compound. The resulting azo dyes containing a thiophene moiety often exhibit bright colors and good dyeing properties. The specific shade and fastness properties of the dye are influenced by the substituents on both the thiophene ring and the coupling component.

Table 3: General Properties of Thiophene-based Azo Dyes

Thiophene PrecursorCoupling ComponentResulting Dye Color
2-Aminothiophene derivativeNaphthol derivativeRed to Violet
2-Aminothiophene derivativeAniline (B41778) derivativeYellow to Orange

Non-linear Optics

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. mdpi.com Organic materials, particularly conjugated polymers, have shown significant promise in this area due to their large third-order NLO susceptibilities. Thiophene-based polymers and oligomers are among the most studied organic NLO materials. nih.gov

The NLO properties of these materials arise from the delocalized π-electron system along the polymer backbone. The introduction of donor and acceptor groups can enhance the NLO response. While specific data for polymers derived directly from this compound is scarce, the general principles suggest that such a polymer could exhibit NLO properties. The ester group can be considered as a weak electron-withdrawing group, and its presence on the polythiophene backbone could influence the third-order nonlinear optical susceptibility (χ⁽³⁾). Research on related thiophene derivatives has shown that molecular engineering can lead to materials with significant NLO effects. nih.gov

Table 4: Third-Order NLO Susceptibility of Selected Materials

Materialχ⁽³⁾ (esu)Wavelength (nm)
Polydiacetylene (aromatic)10⁻⁹ - 10⁻¹⁰532
Polydiacetylene (aliphatic)10⁻¹⁰ - 10⁻¹¹532

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromothiophene-2-carboxylate, and how is reaction progress monitored?

this compound is synthesized via esterification of 5-bromothiophene-2-carboxylic acid with methanol. A common method involves using Fe(acac)₃ as a catalyst in a CCl₄–CH₃OH system, yielding 57% product (m.p. 87–88°C). Reaction progress is monitored via TLC or GC-MS. Post-synthesis, purification is achieved via recrystallization or column chromatography .

Table 1: Reaction Conditions for Synthesis

Starting MaterialCatalyst/SolventTemperatureYieldKey By-Products
2-BromothiopheneFe(acac)₃ / CCl₄–CH₃OH30°C57%Methyl 5-chlorothiophene-2-carboxylate

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹³C-NMR : Peaks at δ 134.64 (C-2), 133.61 (C-3), 130.94 (C-4), 120.17 (C-5), and 161.46 (C=O) confirm regiochemistry .
  • Mass Spectrometry (MS) : Base peak at m/z 221 [M⁺] and fragments at m/z 191 (100% intensity) validate molecular structure .
  • Elemental Analysis : Matches calculated values (C: 32.59%, H: 2.28%, Br: 36.14%, S: 14.47%) .

Advanced Research Questions

Q. How can researchers mitigate the formation of chlorinated by-products during synthesis?

The Fe(acac)₃-catalyzed reaction of 2-bromothiophene produces methyl 5-chlorothiophene-2-carboxylate as a by-product due to halogen exchange. To suppress this:

  • Use non-chlorinated solvents (e.g., DCM) to avoid Cl⁻ contamination .
  • Optimize catalyst loading (e.g., reduce Fe(acac)₃ concentration) to minimize side reactions.
  • Employ alternative catalysts like Mo or V complexes, which show higher selectivity for brominated products .

Q. How do computational methods enhance the study of this compound derivatives?

  • Molecular Docking : Predicts binding affinities of derivatives (e.g., 4F) against bacterial targets (e.g., XDR Salmonella Typhi PDB ID: 5ztj). Derivatives with MIC values as low as 3.125 mg/mL show stronger interactions than ciprofloxacin .
  • DFT Calculations : Analyzes electronic properties (HOMO-LUMO gaps) and stability. For example, 4F exhibits a low energy gap (ΔE = 3.1 eV), indicating high reactivity .

Table 2: Computational Insights for Derivative 4F

PropertyValue/OutcomeSignificance
Binding Affinity (kcal/mol)-8.9Superior to ciprofloxacin (-7.2)
HOMO-LUMO Gap (eV)3.1High reactivity for electrophilic attack

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for antibacterial derivatives?

  • Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.
  • Arylboronic Acid Scope : Electron-rich boronic acids (e.g., p-tolyl) enhance coupling efficiency (yields >70%) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) isolates pure analogs for bioactivity testing .

Methodological Considerations

Q. How should conflicting spectroscopic data be resolved in thiophene carboxylate analysis?

  • Contradictory NMR Peaks : Compare with literature (e.g., δ 52.21 for methyl ester in ¹³C-NMR vs. δ 52.8 in analogs ).
  • Mass Fragmentation Ambiguity : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets at m/z 189/191) .

Q. What are the limitations of esterification catalysts in derivative synthesis?

  • DCC/DMAP : Efficient for small-scale esterification but requires rigorous drying. Yields drop with sterically hindered alcohols (e.g., 2-ethylhexanol: 72% yield ).
  • Alternative Catalysts : p-TSA or enzymatic methods reduce side reactions but may require longer reaction times.

Data-Driven Research Gaps

  • Halogen Exchange Mechanisms : Further studies needed to clarify Fe(acac)₃’s role in Cl⁻ incorporation .
  • Biological Activity : Broader SAR studies on substituent effects (e.g., fluoro vs. methoxy groups) to improve antibacterial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.